Soluble epoxide hydrolase inhibitor
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Overview
Description
Soluble epoxide hydrolase inhibitors are a class of compounds that inhibit the enzyme soluble epoxide hydrolase. This enzyme is responsible for the metabolism of bioactive lipid signaling molecules, such as epoxyeicosatrienoic acids, into less active dihydroxyeicosatrienoic acids. By inhibiting soluble epoxide hydrolase, these compounds can increase the levels of epoxyeicosatrienoic acids, which have anti-inflammatory, analgesic, antihypertensive, and cardio-protective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Soluble epoxide hydrolase inhibitors can be synthesized using various synthetic routes. One common approach involves the use of urea and amide-based architectures. These compounds are typically synthesized through multi-step reactions that involve the formation of key intermediates, followed by functional group modifications . Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of soluble epoxide hydrolase inhibitors involves scaling up the synthetic routes used in laboratory settings. This typically requires optimization of reaction conditions to maximize efficiency and minimize costs. Industrial methods may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: Soluble epoxide hydrolase inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of soluble epoxide hydrolase inhibitors include organic solvents, acids, bases, and catalysts. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions involving soluble epoxide hydrolase inhibitors are typically the desired inhibitors themselves, along with any by-products resulting from side reactions. These by-products are usually removed through purification processes such as chromatography and recrystallization .
Scientific Research Applications
Soluble epoxide hydrolase inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the metabolism of lipid signaling molecules and the role of soluble epoxide hydrolase in various biological processes. In biology and medicine, these inhibitors are investigated for their potential therapeutic effects in treating conditions such as hypertension, diabetes, chronic kidney disease, neuropathic pain, and inflammation . Additionally, soluble epoxide hydrolase inhibitors are being explored for their potential in treating ocular diseases, psychiatric disorders, and neurological diseases .
Mechanism of Action
The mechanism of action of soluble epoxide hydrolase inhibitors involves the inhibition of the enzyme soluble epoxide hydrolase. This enzyme converts epoxyeicosatrienoic acids into less active dihydroxyeicosatrienoic acids. By inhibiting this enzyme, soluble epoxide hydrolase inhibitors increase the levels of epoxyeicosatrienoic acids, which exert anti-inflammatory, analgesic, antihypertensive, and cardio-protective effects . The molecular targets and pathways involved include the arachidonic acid pathway and the regulation of lipid signaling molecules .
Comparison with Similar Compounds
Soluble epoxide hydrolase inhibitors can be compared with other similar compounds that target lipid signaling pathways. Some of these similar compounds include cyclooxygenase inhibitors, lipoxygenase inhibitors, and cytochrome P450 inhibitors . While these compounds also modulate lipid signaling, soluble epoxide hydrolase inhibitors are unique in their ability to specifically increase the levels of epoxyeicosatrienoic acids, providing distinct therapeutic benefits .
List of Similar Compounds:- Cyclooxygenase inhibitors
- Lipoxygenase inhibitors
- Cytochrome P450 inhibitors
Properties
Molecular Formula |
C18H12F5N5O3 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29) |
InChI Key |
ZXXHBMCIQXGVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2 |
Origin of Product |
United States |
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